N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,4-dichlorophenoxy)acetohydrazide
Description
The compound N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,4-dichlorophenoxy)acetohydrazide is a halogenated indole derivative featuring a 5,7-dibromo-substituted indole-2-one core and a 2,4-dichlorophenoxy acetohydrazide side chain. The Z-configuration at the hydrazone linkage (C=N) is critical for maintaining its planar geometry, which may influence biological interactions .
Properties
IUPAC Name |
N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br2Cl2N3O3/c17-7-3-9-14(10(18)4-7)21-16(25)15(9)23-22-13(24)6-26-12-2-1-8(19)5-11(12)20/h1-5,21,25H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESCBEYODOCATE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br2Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70966624 | |
| Record name | N-(5,7-Dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(2,4-dichlorophenoxy)ethanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70966624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5225-78-5 | |
| Record name | N-(5,7-Dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(2,4-dichlorophenoxy)ethanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70966624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,4-dichlorophenoxy)acetohydrazide typically involves the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the desired positions.
Hydrazide Formation: The brominated indole is reacted with hydrazine hydrate to form the corresponding hydrazide.
Coupling with Dichlorophenoxyacetic Acid: The final step involves coupling the hydrazide with dichlorophenoxyacetic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,4-dichlorophenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,4-dichlorophenoxy)acetohydrazide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: Used in the development of organic semiconductors and photovoltaic materials due to its unique electronic properties.
Biological Studies: Studied for its antimicrobial and anti-inflammatory properties, making it a candidate for new therapeutic agents.
Industrial Applications: Potential use in the synthesis of dyes and pigments due to its stable and vibrant color properties.
Mechanism of Action
The mechanism of action of N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,4-dichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as kinases and proteases, which are crucial for cell signaling and proliferation.
Pathway Modulation: It modulates pathways involved in inflammation and cell cycle regulation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Indole Core
5,7-Dibromo vs. Unsubstituted or Mono-Substituted Indoles
- Target Compound : The 5,7-dibromo substitution increases molecular weight (estimated ~535.96 g/mol) and steric bulk, which may enhance DNA intercalation or enzyme inhibition properties seen in brominated analogs .
- 2-(4-Chlorophenoxy)-N′-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide (): Lacks halogenation on the indole ring, resulting in lower molecular weight (~329.74 g/mol) and reduced lipophilicity. This may decrease membrane permeability compared to the dibromo derivative .
- N'-(5-Nitro-2-oxoindol-3-yl)-2-(2,4-dichlorophenoxy)acetohydrazide (): Features a nitro group at the 5-position, introducing strong electron-withdrawing effects. This may alter redox properties compared to bromine’s polarizable halogen bonding .
Comparison with Isoxazole Derivatives
- N'-(5,7-Dibromo-2-oxoindol-3-ylidene)-5-methyl-3-phenyl-4-isoxazolecarbohydrazide (): Replaces the phenoxy group with an isoxazole ring. The isoxazole’s heterocyclic nature may confer distinct pharmacokinetic profiles, such as improved solubility or metabolic resistance .
Phenoxy Group Modifications
- Target Compound: The 2,4-dichlorophenoxy group provides two electron-withdrawing Cl atoms, enhancing stability and π-π stacking interactions with aromatic residues in target proteins .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula C₁₆H₉Br₂Cl₂N₃O₃.
Biological Activity
N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,4-dichlorophenoxy)acetohydrazide is a synthetic compound belonging to the class of indole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of oncology. The following sections will detail its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate hydrazine derivatives with indole-based aldehydes. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux to facilitate the formation of the hydrazide linkage.
Anticancer Properties
Research indicates that derivatives of indole compounds exhibit significant anticancer activity. For instance, a study on similar indole derivatives demonstrated potent anti-proliferative effects against several cancer cell lines including SK-BR-3 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and HCT116 (colon cancer) with IC50 values ranging from 10 to 50 µM .
Table 1: Anticancer Activity of Indole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 8c | HCT116 | 12 |
| 11h | MDA-MB-231 | 15 |
| N'-[(3Z)-5,7-dibromo...] | SK-BR-3 | TBD |
The mechanisms underlying the anticancer effects of N'-[(3Z)-5,7-dibromo...] involve the induction of apoptosis through the enhancement of reactive oxygen species (ROS) levels. This is achieved by inhibiting thioredoxin reductase (TrxR), which leads to increased oxidative stress within cancer cells. Subsequent activation of apoptotic pathways is observed through upregulation of pro-apoptotic proteins such as Bax and cleaved-caspase 3 .
Case Studies
- Study on Indole Derivatives : A comprehensive study evaluated a series of indole-based compounds for their cytotoxicity against various tumor cell lines. The findings revealed that modifications in the structure significantly influenced their biological activity. Notably, compounds similar to N'-[(3Z)-5,7-dibromo...] displayed enhanced activity when specific substituents were introduced .
- Mechanistic Insights : Another investigation focused on elucidating the molecular pathways activated by these compounds. It was found that the induction of apoptosis was closely linked to ROS generation and subsequent mitochondrial dysfunction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
